molecular formula C17H15ClN2O2 B2760967 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 1010863-60-1

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No. B2760967
CAS RN: 1010863-60-1
M. Wt: 314.77
InChI Key: SYQLUJFPFXBQCC-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, also known as CPEP, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the PI3K/AKT/mTOR pathway and activate the p38 MAPK pathway, leading to cell cycle arrest and apoptosis. In inflammation research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to protect against oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential for off-target effects.

Future Directions

There are several future directions for research on 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol and its potential use in combination with other therapies. In inflammation research, studies are needed to determine the efficacy of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol in various inflammatory diseases and its potential use as a preventative measure. In neurodegenerative disorders, further studies are needed to determine the optimal treatment regimen for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol and its potential use in combination with other therapies. Additionally, further research is needed to fully understand 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action and potential off-target effects.
Conclusion
In conclusion, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a synthetic compound that has shown promise in scientific research for its potential use as a therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to act through multiple pathways. 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but there are also limitations to its use. Future research is needed to further understand 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's potential therapeutic applications and optimal treatment regimens.

Synthesis Methods

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(4-chlorophenyl)-1H-pyrazole. This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde to yield 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol.

Scientific Research Applications

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has shown promise in protecting against neuronal damage and improving cognitive function.

properties

CAS RN

1010863-60-1

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.77

IUPAC Name

2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20)

InChI Key

SYQLUJFPFXBQCC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O

solubility

not available

Origin of Product

United States

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